molecular formula C11H22N2S B6128339 N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine

N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine

Cat. No.: B6128339
M. Wt: 214.37 g/mol
InChI Key: VGCCPBYPVNTBIK-UHFFFAOYSA-N
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Description

N,1-Dimethyl-N-(thiolan-3-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring substituted with a thiolane group and two methyl groups. Piperidine derivatives are known for their significant role in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperidine ring or the thiolane group, potentially leading to the formation of secondary amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

N,1-Dimethyl-N-(thiolan-3-yl)piperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiolane group may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Uniqueness: N,1-Dimethyl-N-(thiolan-3-yl)piperidin-4-amine is unique due to the presence of the thiolane group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-12-6-3-10(4-7-12)13(2)11-5-8-14-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCPBYPVNTBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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